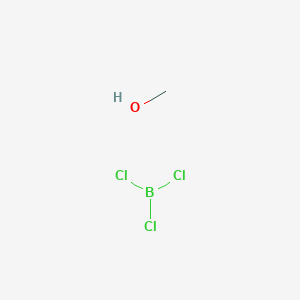

BORON TRICHLORIDE, METHANOL REAGENT 10

Description

The exact mass of the compound Boron trichloride-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality BORON TRICHLORIDE, METHANOL REAGENT 10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BORON TRICHLORIDE, METHANOL REAGENT 10 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methanol;trichloroborane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.BCl3/c1-2;2-1(3)4/h2H,1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTXBOQYSUXGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(Cl)(Cl)Cl.CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BCl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36254-91-8 | |

| Record name | Boron Trichloride - Methanol Reagent (5-10%) [for Esterification] (1ml*10) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling of 10% Boron Trichloride in Methanol

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the hazards and safe handling procedures for a 10% solution of boron trichloride (BCl₃) in methanol. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the chemical principles behind the hazards and outlines field-proven protocols to ensure laboratory safety.

Section 1: The Dual-Nature Hazard - More Than Just a Simple Solution

A 10% solution of boron trichloride in methanol is not a static, inert mixture. It is a dynamic and reactive system presenting a multi-faceted threat profile. The primary hazards stem from the properties of the individual components and, more critically, from their reaction products.

-

Boron Trichloride (BCl₃): A highly reactive, corrosive, and toxic Lewis acid.[1][2] It is fatal if inhaled or swallowed and causes severe skin burns and eye damage.[3][4] BCl₃ reacts violently with water and protic solvents like methanol.[4][5]

-

Methanol (CH₃OH): A flammable and toxic solvent. It is toxic by inhalation, in contact with skin, and if swallowed.[5] Methanol can also cause damage to the central nervous system and is suspected of damaging fertility or the unborn child.[6]

The most significant and often underestimated hazard arises from the in-situ reaction between boron trichloride and methanol. BCl₃ does not simply dissolve; it reacts to form methoxyboron chlorides and, crucially, hydrogen chloride (HCl) gas.[1][7]

Reaction: BCl₃ + nCH₃OH → BCl₃₋ₙ(OCH₃)ₙ + nHCl

This reaction means the solution becomes increasingly acidic and corrosive over time, generating HCl, a toxic and corrosive gas that can build up pressure in sealed containers and poses a severe inhalation hazard.[1][8]

Section 2: Hazard Identification and Classification

This solution is classified under multiple hazard categories, reflecting its complex nature.

| Hazard Classification | Category | Signal Word | Hazard Statement |

| Flammable Liquid | Category 2 | Danger | H225: Highly flammable liquid and vapor.[6] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2 | Danger | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.[6] |

| Skin Corrosion / Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[6] |

| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage.[3] |

| Specific Target Organ Toxicity | Category 1 & 3 | Danger | H370, H335, H336: Causes damage to organs (CNS), may cause respiratory irritation or dizziness.[6] |

Data synthesized from multiple sources.[6][9]

Section 3: The Cornerstone of Safety - Engineering Controls & Personal Protective Equipment (PPE)

Given the high toxicity and reactivity, engineering controls are the primary line of defense. All work with this solution is mandatory inside a certified chemical fume hood to manage flammable vapors and toxic, corrosive gases like HCl.[7]

Personal Protective Equipment (PPE) Protocol

Standard laboratory attire is insufficient. A comprehensive PPE ensemble is required to create a barrier against all potential exposure routes.

| Body Part | Required PPE | Rationale and Field Insights |

| Eyes/Face | Splash-resistant safety goggles AND a full-face shield.[10][11] | Goggles protect against splashes, but the face shield is critical for protecting the entire face from corrosive vapors and potential eruption of material. An emergency eyewash station must be immediately accessible.[11] |

| Hands | Double-gloving is recommended. An inner nitrile glove with an outer, thicker acid-resistant glove (e.g., Chloroprene/Neoprene).[12] | Methanol can degrade some materials, while the corrosive HCl requires robust protection. Check glove manufacturer's compatibility charts. Never wear compromised gloves; inspect for pinholes before each use. |

| Body | Flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants.[7] | Provides protection against both chemical splashes and the flammability hazard of methanol. Ensure the lab coat is fully buttoned. |

| Respiratory | A respirator may be required for non-routine operations or emergencies.[11] | For spill cleanup or if there's a risk of exceeding exposure limits, a full-face respirator with an acid gas/organic vapor cartridge or a self-contained breathing apparatus (SCBA) is necessary.[4][8] |

Logical Workflow for Handling BCl₃/Methanol Solution

The following diagram outlines the mandatory workflow for safely handling the reagent from receipt to disposal.

Caption: Safe handling workflow for BCl₃/Methanol.

Section 4: Handling, Storage, and Incompatibilities

Handling:

-

Always work within a chemical fume hood with the sash at the lowest practical height.

-

Use syringes, cannulas, or other controlled-transfer techniques. Avoid pouring the solution in the open air.

-

Ensure all glassware is dry, as water reacts violently with BCl₃.[4][5]

-

Ground and bond containers when transferring larger quantities to prevent static discharge, which can ignite flammable methanol vapors.[13]

Storage:

-

Store in a cool, dry, well-ventilated area in a designated flammable liquid and/or corrosion-proof cabinet.[1][7]

-

Keep containers tightly closed, but be aware of potential pressure buildup from HCl gas formation. Periodically and carefully vent containers in a fume hood if necessary.

-

Store away from incompatible materials.

Critical Incompatibilities:

-

Water/Moisture: Reacts violently, releasing heat and large amounts of HCl gas.[7]

-

Bases (e.g., sodium hydroxide, amines): Can cause a violent, exothermic neutralization reaction.

-

Oxidizing Agents: Increases the risk of fire and explosion.

-

Metals: The solution becomes corrosive to many metals, especially in the presence of moisture, liberating flammable hydrogen gas.[7]

Section 5: Emergency Procedures - A Self-Validating System

In an emergency, a logical, pre-planned response is critical. The goal of each step is to isolate the hazard and protect personnel.

| Emergency Type | Step-by-Step Protocol | Rationale |

| Skin Contact | 1. Immediately go to the nearest safety shower.[10] 2. While showering, remove all contaminated clothing.[14] 3. Flush the affected area with copious amounts of water for at least 15 minutes.[8] 4. Seek immediate medical attention.[14] | Rapid and prolonged flushing is essential to remove the corrosive mixture and cool the affected area. Removing clothing prevents continued contact. |

| Eye Contact | 1. Immediately go to the nearest eyewash station.[11] 2. Hold eyelids open and flush with a continuous stream of water for at least 15 minutes.[10] 3. Remove contact lenses if present and easy to do.[14] 4. Seek immediate medical attention.[8] | Immediate and thorough irrigation is crucial to prevent permanent corneal damage or blindness.[5] |

| Inhalation | 1. Remove the affected person to fresh air immediately.[15] 2. If breathing is difficult, qualified personnel should administer oxygen.[14] 3. If breathing has stopped, perform artificial respiration.[8] 4. Seek immediate medical attention.[15] | The primary goal is to remove the individual from the toxic atmosphere. Inhalation can cause severe respiratory tract burns and pulmonary edema.[1][15] |

| Small Spill (<100 mL) | 1. Alert others in the lab and evacuate the immediate area. 2. Ensure you are wearing full PPE, including a respirator if necessary. 3. Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). DO NOT USE WATER. [10] 4. Carefully collect the absorbed material into a labeled hazardous waste container. 5. Decontaminate the area with a basic solution (e.g., sodium bicarbonate) once the bulk material is removed. | Using a dry absorbent contains the liquid without causing a violent reaction. Neutralizing the residue addresses the corrosive nature of the spill. |

Emergency Response Decision Tree

Caption: Decision tree for emergency response actions.

Section 6: Disposal Considerations

Disposal must be handled with as much care as the reaction itself.

-

Never pour this solution down the drain.

-

Excess or unreacted solution must be quenched. A recommended procedure is the slow, portion-wise addition of the solution to a stirred, ice-cooled, dilute solution of a weak base, such as sodium bicarbonate. This must be done in a fume hood, as the reaction will liberate gas (CO₂) and heat.

-

All waste, including the quenched solution and contaminated absorbents, must be collected in a properly labeled hazardous waste container.[5]

-

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[16]

Section 7: Toxicological Insights

The toxicity of the solution is multifaceted. Boron trichloride itself is acutely toxic.[8] Upon contact with moisture (e.g., in the respiratory tract or on the skin), it hydrolyzes to hydrochloric acid and boric acid.[17] Therefore, exposure results in immediate and severe chemical burns from HCl and the systemic effects of boron toxicity.[14][17] Methanol is a known toxicant, primarily affecting the central nervous system and the optic nerve, and can be absorbed through the skin.[5][6]

References

-

Boron Trichloride. (n.d.). Matheson Tri-Gas. [Link]

-

A Comprehensive Guide on Boron Trichloride: Including Its Application, Hazard and Safety. (n.d.). Chem-Safety. [Link]

-

Safety Data Sheet - Boron Trichloride. (2015). Middlesex Gases. [Link]

-

Safety Data Sheet - Boron trichloride - SDS EU (Reach Annex II). (n.d.). Air Liquide. [Link]

-

What personal protective equipment is required when working with boron trichloride? (2025). Chem-Safety. [Link]

-

SAFETY DATA SHEET Boron trichloride. (2023). Linde Gas. [Link]

-

Boron trichloride. (n.d.). Air Liquide Deutschland GmbH. [Link]

-

Disposal of Boron Trichloride (BCl₃). (n.d.). Synergy Can. [Link]

-

Boron trichloride. (n.d.). Wikipedia. [Link]

-

OSHA Chemical Storage Requirements. (n.d.). A-Lined Handling Systems, Inc. [Link]

-

The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025). Justrite. [Link]

-

OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]

-

Chemical Storage Guidelines: Flammable Materials. (n.d.). Oregon OSHA. [Link]

-

Boron trichloride - Substance Information. (n.d.). ECHA. [Link]

-

Boron Trichloride | BCl3 | CID 25135. (n.d.). PubChem, NIH. [Link]

-

OSHA Limits for Flammable Liquids. (n.d.). Risk & Safety Solutions. [Link]

-

Provisional Peer-Reviewed Toxicity Values for Boron Trichloride. (2012). U.S. EPA. [Link]

Sources

- 1. A Comprehensive Guide on Boron Trichloride: Including Its Application, Hazard and Safety [cloudsds.com]

- 2. Boron trichloride - Wikipedia [en.wikipedia.org]

- 3. produkte.linde-gas.at [produkte.linde-gas.at]

- 4. uni-muenster.de [uni-muenster.de]

- 5. cloudfront.zoro.com [cloudfront.zoro.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Synergy can Disposal of Boron Trichloride (BCl₃) — Synergy Recycling [synergy-recycling.co.uk]

- 8. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

- 9. Page loading... [wap.guidechem.com]

- 10. middlesexgases.com [middlesexgases.com]

- 11. king-boron.com [king-boron.com]

- 12. my.airliquide.com [my.airliquide.com]

- 13. ishn.com [ishn.com]

- 14. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. fishersci.com [fishersci.com]

- 17. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Technical Guide: Shelf Life, Stability, and Application of BCl3-Methanol Derivatization Reagents

Executive Summary

Boron trichloride in methanol (BCl₃-MeOH) is a specialized transesterification reagent favored for its ability to derivatize fatty acids—particularly polyunsaturated fatty acids (PUFAs) and cyclopropane fatty acids—without the isomerization artifacts common to Boron trifluoride (BF₃) methods.[1][2]

However, its efficacy is inextricably linked to its anhydrous integrity. BCl₃ is a Lewis acid that reacts violently with trace moisture, degrading into hydrochloric acid (HCl) and boric acid, thereby altering the reaction kinetics. This guide details the stability profile, degradation mechanisms, and self-validating protocols required to maintain data integrity in lipidomic workflows.

Part 1: The Chemistry of BCl₃-Methanol

Mechanism of Action

BCl₃-MeOH functions via acid-catalyzed transesterification . Unlike base-catalyzed methods (e.g., KOH/MeOH) which only react with acylglycerols, BCl₃-MeOH can methylate both free fatty acids (FFAs) and esterified lipids (triglycerides, phospholipids).

The Catalytic Cycle:

-

Activation: The boron atom (Lewis acid) coordinates with the carbonyl oxygen of the lipid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: Methanol (in large excess) attacks the activated carbonyl carbon.

-

Elimination: The glycerol backbone (or water, in the case of FFAs) is eliminated, yielding the Fatty Acid Methyl Ester (FAME).

The Degradation Pathway (Hydrolysis)

The primary threat to reagent stability is atmospheric moisture. BCl₃ does not merely "dilute" with water; it chemically decomposes.

Hydrolysis Reaction:

Consequences of Degradation:

-

Loss of Lewis Acid Activity: The boron complex is consumed.

-

Uncontrolled Acidity: The generation of free HCl changes the pH profile, which may be too aggressive for labile groups (e.g., epoxides, cyclopropanes).

-

Phase Separation: Severe degradation may result in boric acid precipitation.

Figure 1: The degradation pathway of BCl3-Methanol upon exposure to moisture, leading to loss of catalytic efficiency.

Part 2: Stability Profile & Storage

Commercial Shelf Life (Sealed)

-

Ampoules: The gold standard. Sealed glass ampoules (usually under Argon/Nitrogen) have a shelf life of 18–24 months when stored at 2–8°C .

-

Bottles (Septum-sealed): Shelf life is similar until punctured. Once the septum is compromised, the clock starts.

-

Bulk Bottles: Not recommended for trace analysis due to the headspace moisture exchange.

"In-Use" Stability (Opened)

Once a vessel is opened, BCl₃-MeOH is hyper-hygroscopic.

-

Without N₂ Purge: Degradation occurs within minutes of exposure to humid lab air.

-

With N₂ Purge: A septum-sealed bottle stored at 4°C can remain stable for 2–4 weeks , provided strict anhydrous technique is used.

Visual & Chemical Indicators of Failure

Unlike some reagents that change color, BCl₃ degradation is often invisible until it ruins a sample.

-

Visual: Fresh reagent is clear and colorless. Cloudiness or precipitation indicates formation of boric acid/oxides (Discard immediately).

-

Olfactory: A sharp increase in acrid HCl fumes compared to the initial Lewis acid scent (Subjective and dangerous—do not rely on this).

-

Chromatographic: Appearance of "ghost peaks" or incomplete methylation of triglycerides (seen as mono/di-glyceride tailing) in the QC blank.

Part 3: Comparative Analysis (BCl₃ vs. BF₃)

Why use BCl₃ if it is so unstable? The choice is dictated by the lipid chemistry.

| Feature | BCl₃-Methanol | BF₃-Methanol | Methanolic HCl |

| Reactivity | Rapid (Lewis Acid) | Rapid (Lewis Acid) | Slower (Protic Acid) |

| Stability | Low (Moisture Sensitive) | Moderate | High |

| Artifacts | Low (Best for PUFAs) | High (Isomerizes conjugated dienes) | Low |

| Volatility | Moderate (B.P. 12.5°C for pure BCl₃) | High (B.P. -100°C for pure BF₃) | Low |

| Cost | High | Low | Very Low |

Key Insight: Use BCl₃ for samples containing Cyclopropane Fatty Acids (CPFA) or Conjugated Linoleic Acids (CLA) , as BF₃ causes ring opening and isomerization, respectively.

Part 4: Self-Validating Experimental Protocol

This protocol incorporates "Checkpoints" to ensure reagent integrity before valuable samples are committed.

Materials

-

Reagent: 12-14% BCl₃ in Methanol (Ampoules preferred).

-

Solvent: Hexane or Isooctane (HPLC Grade).

-

Scavenger: 2,2-Dimethoxypropane (Optional water scavenger).

-

Gas: Nitrogen (High Purity).

The Workflow

Figure 2: Decision tree for BCl3 derivatization, emphasizing the "Reagent Blank" checkpoint.

Step-by-Step Methodology

1. The Reagent Blank (Mandatory Validation)

-

Before processing samples, run a tube containing only the internal standard and BCl₃ reagent.

-

Pass Criteria: Chromatogram must show only the solvent peak and internal standard. Any extra peaks indicate reagent contamination or degradation.

2. Sample Preparation

-

Dissolve lipid extract (up to 25 mg) in 1 mL Toluene or Hexane.

-

Note: Toluene is preferred if neutral lipids (TAGs) are present to ensure solubility.

3. Derivatization

-

Add 2 mL BCl₃-Methanol (12% w/w) .

-

Critical: If using a bulk bottle, flush the headspace with Nitrogen immediately after dispensing.

-

Heat at 60°C for 5–10 minutes . (Extended heating >30 mins is rarely necessary and increases artifact risk).

4. Extraction

-

Cool to room temperature.

-

Add 1 mL Deionized Water (stops the reaction and washes out acid).

-

Add 1 mL Hexane .

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate phases. Transfer the upper organic layer (FAMEs) to a GC vial containing anhydrous sodium sulfate.

References

-

Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. Link

-

Sigma-Aldrich. (n.d.). Derivatization of Fatty Acids to FAMEs using BCl3-Methanol. Technical Bulletin. Link

-

Supelco. (1997).[2] Boron Trichloride-Methanol, 12% w/w Product Specification and Handling. Link

-

Klopfenstein, W. E. (1971). On methylation of unsaturated acids using boron trihalide-methanol reagents. Journal of Lipid Research, 12, 773-776. Link

-

Merck Millipore. (2020). Safety Data Sheet: Boron trichloride solution. Link

Sources

An In-Depth Technical Guide to Boron Trichloride Methanol Reagent (10-12%) for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the boron trichloride-methanol reagent, a critical tool for derivatization in analytical chemistry. With a focus on scientific integrity and practical application, this document delves into the reagent's composition, mechanism of action, key applications in pharmaceutical research and development, and detailed protocols for its safe and effective use.

Introduction: Unveiling a Specialized Reagent

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification and characterization of carboxylic acids are paramount. Boron trichloride (BCl₃) in methanol has emerged as a superior reagent for the esterification of these compounds, converting them into their more volatile and chromatographically amenable methyl esters. This guide will explore the nuances of the 10-12% BCl₃-methanol reagent, providing the in-depth knowledge necessary for its successful implementation in demanding research and development environments.

Reagent Core Profile: Composition and Physicochemical Properties

The reagent is a solution of boron trichloride, a potent Lewis acid, in anhydrous methanol. While often referred to as "10% BCl₃-methanol," commercial preparations are typically available as a 12% w/w solution.[1][2]

Table 1: Key Components and Properties

| Component | CAS Number | Molecular Formula | Concentration (% w/w) | Key Role |

| Boron Trichloride-Methanol Complex | 36254-91-8 | CH₄BCl₃O | 10-12% | Lewis Acid Catalyst |

| Methanol | 67-56-1 | CH₃OH | 88-90% | Solvent and Reactant |

Boron trichloride itself is a colorless gas at room temperature.[1] The reagent solution is a clear, colorless liquid that is highly reactive and moisture-sensitive.[1][3]

The Science of Esterification: A Mechanistic Deep Dive

The utility of BCl₃-methanol lies in its ability to efficiently catalyze the esterification of carboxylic acids. This process transforms polar, often non-volatile, carboxylic acids into their corresponding methyl esters, which are significantly more volatile and thus ideal for analysis by gas chromatography (GC).

The Lewis Acid Catalysis Pathway

Boron trichloride acts as a powerful Lewis acid, accepting an electron pair from the carbonyl oxygen of the carboxylic acid. This interaction polarizes the carbonyl group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

The generally accepted mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electron-deficient boron atom of BCl₃. This forms a complex that significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer and Elimination: A proton is transferred from the newly added methoxy group to one of the hydroxyl groups. This is followed by the elimination of a molecule of water and the regeneration of the BCl₃ catalyst, although the precise mechanism of catalyst turnover in the presence of the water byproduct can be complex. The reaction is driven to completion by the large excess of methanol.

Caption: BCl₃-Catalyzed Esterification Workflow.

The BCl₃ Advantage: A Milder Approach

While boron trifluoride (BF₃)-methanol is also a common esterification reagent, BCl₃-methanol offers a significant advantage, particularly for the analysis of sensitive molecules. Research has shown that BCl₃-methanol is less prone to causing the degradation of unsaturated fatty acids compared to its trifluoride counterpart. This makes it the reagent of choice when the integrity of polyunsaturated fatty acids or other labile analytes is critical.

Applications in Drug Development and Pharmaceutical Analysis

The derivatization of carboxylic acids to their methyl esters is a crucial step in a variety of analytical workflows within the pharmaceutical industry.

Characterization of Lipid-Based Drug Delivery Systems

Lipid-based formulations, such as solid lipid nanoparticles (SLNs) and liposomes, are increasingly used to improve the solubility and bioavailability of poorly water-soluble drugs. The lipid composition of these delivery systems is a critical quality attribute that can influence drug loading, stability, and release characteristics.

GC analysis of the fatty acid methyl esters (FAMEs) derived from the lipid components provides a detailed profile of the formulation's composition. BCl₃-methanol is particularly well-suited for this application due to its effectiveness in transesterifying the lipids and its gentle nature, which preserves the integrity of any unsaturated fatty acids present in the formulation. This analysis is vital for quality control and for understanding the structure-function relationships of these complex drug delivery systems.[4][5]

Analysis of Drug Metabolites and Impurities

Many drugs and their metabolites contain carboxylic acid functional groups. To accurately quantify these compounds in biological matrices or to identify and quantify impurities in active pharmaceutical ingredients (APIs) and drug products, derivatization is often necessary to improve their chromatographic behavior and detection sensitivity. BCl₃-methanol provides a reliable method for converting these carboxylic acid-containing molecules into their corresponding methyl esters, facilitating their analysis by GC-MS. This is essential for pharmacokinetic studies, metabolite identification, and ensuring the purity and safety of pharmaceutical products.

Quality Control of Raw Materials

Carboxylic acids are used as raw materials and excipients in the manufacturing of pharmaceuticals. For example, fatty acids are common components of ointments, creams, and tablets. The identity and purity of these raw materials must be rigorously controlled to ensure the quality and consistency of the final drug product. GC analysis following derivatization with BCl₃-methanol is a standard method for the quality control of these materials.

Experimental Protocol: A Self-Validating System

The following is a detailed, field-proven protocol for the preparation of fatty acid methyl esters using 12% BCl₃-methanol.

Materials

-

12% Boron trichloride in methanol

-

Hexane or Heptane, GC grade

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Sample containing carboxylic acids (e.g., lipid extract, drug substance)

-

Internal standard (e.g., a fatty acid not present in the sample)

-

Screw-cap glass test tubes with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 1-25 mg of the sample into a screw-cap glass test tube.[6] If the sample is in an aqueous solution, it should be evaporated to dryness.[6]

-

Internal Standard Addition: Add a known amount of the internal standard to the sample.

-

Reagent Addition: Add 2 mL of 12% BCl₃-methanol to the test tube.[6] For samples with high water content, the addition of a water scavenger like 2,2-dimethoxypropane can improve esterification efficiency.[6]

-

Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes in a heating block or water bath.[6] For more complex lipids, a longer reaction time may be necessary.

-

Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (or heptane).[6]

-

Mixing and Phase Separation: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and extraction of the FAMEs into the organic layer. Centrifuge for 5 minutes to achieve a clean separation of the layers.

-

Collection of the Organic Layer: Carefully transfer the upper organic layer containing the FAMEs to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

Analysis: The sample is now ready for injection into the GC or GC-MS system.

Caption: FAME Preparation Workflow.

Safety and Handling: A Trustworthy Approach

Boron trichloride-methanol is a hazardous reagent and must be handled with appropriate safety precautions.

-

Corrosive and Toxic: The reagent is corrosive to the skin, eyes, and respiratory tract. It is also toxic if ingested or inhaled.[6]

-

Flammable: The solution is highly flammable due to the methanol content.

-

Water-Reactive: Boron trichloride reacts violently with water, releasing heat and hydrochloric acid.

Table 2: Hazard Summary and Precautions

| Hazard | GHS Pictogram | Precautionary Measures |

| Flammable | 🔥 | Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably a fume hood. |

| Corrosive | corrosive | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Toxic | 💀 | Avoid inhalation of vapors and direct contact with skin and eyes. |

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion: Empowering Your Research

The 10-12% boron trichloride-methanol reagent is a powerful and reliable tool for the esterification of carboxylic acids. Its efficacy, coupled with its milder reaction conditions compared to other boron halides, makes it an indispensable reagent in pharmaceutical analysis and drug development. By understanding its chemical properties, mechanism of action, and proper handling procedures, researchers can confidently employ this reagent to obtain accurate and reproducible results, ultimately advancing the frontiers of scientific discovery.

References

-

ACS Reagent Chemicals. (n.d.). Boron and Aluminium reagents, Lewis acids. Retrieved from [Link]

- Spitler, E. L., et al. (2011). A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. Chemical Science, 2(8), 1588-1593.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Han, Y., & Ma, Y. (2018). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of Analytical Methods in Chemistry, 2018, 9340176.

-

Wikipedia. (n.d.). Boron trichloride. Retrieved from [Link]

- Zhang, S., et al. (2014). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. Metabolites, 4(3), 633-651.

-

Fisher Scientific. (n.d.). LiChropur™ Boron trichloride Solution, 12% in Methanol, For GC Derivatization, MilliporeSigma™ Supelco™. Retrieved from [Link]

- Han, B., et al. (2015). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 5(2), 247-264.

-

Cyberlipid Center. (n.d.). FA derivatization. Retrieved from [Link]

- Sznitowska, M., et al. (2023). Modeling the Analysis Process of a Lipid-Based, Multi-Compartment Drug Delivery System. Pharmaceutics, 15(2), 460.

-

Michigan State University. (2019, July 7). FAME analysis protocol_MSU_MSMC_011. Retrieved from [Link]

- Ingleson, M. J., et al. (2015). Formation of C(sp2)—Boronate Esters by Borylative Cyclization of Alkynes Using BCl3.

- Lurie, I. S., & Wittwer, J. D. (Eds.). (1983). Chemical Reagents and Derivatization Procedures in Drug Analysis. In High-Performance Liquid Chromatography in Forensic Chemistry (pp. 111-161). American Chemical Society.

- Ishihara, K., & Yamamoto, H. (2012). Emergent Organoboron Acid Catalysts. Accounts of Chemical Research, 45(9), 1432-1443.

- Ingleson, M. J., et al. (2015). Formation of C(sp2) Boronate Esters by Borylative Cyclization of Alkynes Using BCl3.

- Ingleson, M. J., et al. (2015). Formation of C(sp(2))-boronate esters by borylative cyclization of alkynes using BCl3. Angewandte Chemie (International ed. in English), 54(38), 11245-11249.

- Wang, Y., et al. (2015). Impurity Detection Method for High-Purity BCl3.

- Tarka, G., & Chojnowski, J. (2011). The reaction of boron trichloride – tertiary amine adducts with pseudohalide salts under phase transfer catalysis conditions. Applied Organometallic Chemistry, 25(10), 734-740.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Technical Guide: Boron Trichloride-Mediated Transesterification in Lipidomics

Executive Summary

In the derivatization of lipids for Gas Chromatography (GC) analysis, the choice of catalyst dictates the integrity of the resulting data. While Boron Trifluoride (BF₃) remains a common standard, Boron Trichloride (BCl₃) offers distinct advantages for specific high-value applications, particularly in the analysis of Polyunsaturated Fatty Acids (PUFAs) and Conjugated Linoleic Acid (CLA).

This guide delineates the physicochemical role of BCl₃ as a Lewis acid catalyst, provides a self-validating experimental protocol, and contrasts its performance against mineral acids (HCl, H₂SO₄) to support evidence-based reagent selection in drug development and metabolic research.

Part 1: The Mechanistic Basis (Lewis Acid Catalysis)

Unlike Bronsted-Lowry acids (HCl, H₂SO₄) which donate protons, BCl₃ functions as a Lewis acid . It possesses an empty p-orbital on the boron atom, allowing it to accept an electron pair. This distinction is critical for its reactivity profile.

Mechanism of Action[1][2]

-

Coordination: The boron atom coordinates with the carbonyl oxygen of the glyceride linkage.

-

Activation: This coordination withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: Methanol (the solvent) attacks the activated carbon.

-

Cleavage: The glycerol backbone is displaced, yielding the Fatty Acid Methyl Ester (FAME).[1]

Pathway Visualization

The following diagram illustrates the electron flow and transition states unique to BCl₃ catalysis.

Figure 1: Mechanistic pathway of BCl₃-catalyzed transesterification. Note the coordination step which activates the carbonyl without requiring harsh protonation.

Part 2: Comparative Catalyst Matrix

Selecting the wrong catalyst can lead to artifact formation, particularly isomerization of double bonds. The table below synthesizes field data to guide selection.

| Feature | Boron Trichloride (BCl₃) | Boron Trifluoride (BF₃) | Methanolic HCl | Sulfuric Acid (H₂SO₄) |

| Classification | Lewis Acid | Lewis Acid | Bronsted Acid | Bronsted Acid (Oxidizing) |

| Reactivity Speed | High (Rapid) | Very High (Rapid) | Moderate | High |

| CLA Stability | Excellent (Minimal isomerization) | Poor (High isomerization rate) | Good | Poor (Artifacts common) |

| Shelf Stability | Moderate (Hydrolyzes in air) | Low (Volatile, limited shelf life) | High (Stable for months) | High |

| Artifact Risk | Low (methoxy artifacts rare) | High (Methoxy artifacts in aged reagent) | Low | High (Charring/Dehydration) |

| Best Use Case | PUFAs, CLAs, Bacterial Lipids | Routine Saturated FAs | General Purpose | Total Lipid (Robust samples) |

Key Insight: For studies involving Conjugated Linoleic Acid (CLA) , BCl₃ is the superior choice. BF₃ is known to cause significant cis/trans isomerization, rendering data on specific CLA isomers invalid [1].

Part 3: Validated Experimental Protocol

This protocol uses a standard 12-14% w/w BCl₃ in Methanol solution. It is designed to be self-validating through the use of an internal standard.

Reagents

-

Reagent A: BCl₃-Methanol (12-14% w/w). Handle in fume hood.

-

Solvent B: n-Hexane (HPLC Grade).

-

Internal Standard (IS): C17:0 (Heptadecanoic acid) or C19:0 (Nonadecanoic acid). Choose one not present in your sample.

-

Quenching Agent: Distilled Water.

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[2]

Workflow Diagram

Figure 2: Step-by-step workflow for BCl₃ transesterification. Critical Control Points (CCPs) are highlighted in red.

Step-by-Step Methodology

-

Sample Preparation & Validation Setup:

-

Weigh 1–20 mg of lipid extract into a screw-cap glass tube (Teflon-lined cap required).

-

Validation Step: Add a precise volume of Internal Standard (e.g., 50 µg of C17:0). If the IS recovery in the final GC run is <90%, the extraction failed.

-

Evaporate any existing solvent under a gentle stream of Nitrogen (N₂).

-

-

Reaction Initiation:

-

Thermal Incubation:

-

Heat at 60°C for 10-30 minutes .

-

Note: Triglycerides require longer (20-30 min) than Free Fatty Acids (5-10 min).

-

Warning: Do not overheat (>100°C) as BCl₃ can generate artifacts at high temperatures.

-

-

Extraction (The Partition):

-

Cool the tube to room temperature.[4]

-

Add 1.0 mL Distilled Water to quench the catalyst.

-

Add 2.0 mL Hexane .

-

Vortex vigorously for 1 minute.

-

Allow layers to separate (or centrifuge at 2000 rpm for 2 mins).

-

-

Recovery:

-

Transfer the upper organic layer (Hexane + FAMEs) to a clean vial containing a small amount of anhydrous Na₂SO₄ (to remove trace water).

-

Transfer the dry hexane supernatant to a GC vial for analysis.[5]

-

Part 4: Safety & Handling (The "Fuming" Hazard)

BCl₃ is significantly more hazardous than methanolic HCl. Strict adherence to safety protocols is non-negotiable.

-

Water Reactivity: BCl₃ reacts violently with water to release Hydrochloric Acid (HCl) gas and Boric Acid.

-

Reaction:

-

Protocol Implication: Never use damp glassware. Reagents must be stored in desiccators.

-

-

Inhalation Risk: The reagent fumes moist air, creating white clouds of acid mist. All manipulations must occur in a functioning fume hood.

-

Corrosivity: It degrades plastic rapidly. Use only glass and Teflon (PTFE) components.

References

-

Yamasaki, M., et al. (1999).[6] "Recommended methods for the analysis of conjugated linoleic acid (CLA) isomers." Journal of the American Oil Chemists' Society, 76(8), 933-938.[6] Link

-

Morrison, W. R., & Smith, L. M. (1964). "Preparation of fatty acid methyl esters and dimethylacetals from lipids with boron fluoride–methanol." Journal of Lipid Research, 5(4), 600-608. (Foundational comparison for Boron reagents). Link

-

AOAC International. (2000). "Official Method 969.33: Fatty Acids in Oils and Fats."[4][7][8][9][10] Official Methods of Analysis of AOAC International. Link

-

Sigma-Aldrich. (2023). "Boron Trichloride-Methanol Solution Product Information Sheet." Link

-

Christie, W. W. (1993). "Preparation of ester derivatives of fatty acids for chromatographic analysis." The Oily Press, Lipid Analysis. Link

Sources

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. cfs.gov.hk [cfs.gov.hk]

- 8. scribd.com [scribd.com]

- 9. AOAC (1998) Fatty Acids in Oils and Fats.Preparation of Methyl Esters. Boron Trifluoride Method. Official Method 969.33. AOAC International, Rockville. - References - Scientific Research Publishing [scirp.org]

- 10. “AOAC Fatty Acid in Oils and Fats Preparation of Methyl Ester Boron Trifluoride Method,” 15th Edition, AOAC Official Method 969.33, AOAC International, Washington DC, 1990. - References - Scientific Research Publishing [scirp.org]

Technical Guide: Storage and Handling of Boron Trichloride-Methanol Ampoules

The following technical guide is structured to provide an authoritative, field-validated protocol for the storage and handling of Boron Trichloride (

Content Type: Technical Whitepaper Scope: Storage stability, degradation mechanisms, handling protocols, and safety integration. Target Audience: Analytical Chemists, Lipidomics Researchers, and Lab Safety Officers.

Executive Summary

Boron Trichloride in Methanol (

However, the reagent’s efficacy is inextricably linked to its storage conditions.

Chemical Foundation & Reactivity

To master storage, one must understand the failure modes of the reagent.

The Methylation Mechanism

The reagent functions via acid-catalyzed esterification.

The Degradation Pathway (Hydrolysis)

The primary threat to ampoule integrity is moisture .

Impact on Analysis:

-

Loss of Catalyst: Reduced

concentration leads to incomplete derivatization. -

Artifact Formation: Excess

can cause hydrolysis of the FAMEs back to free fatty acids or induce artifactual peaks in Gas Chromatography (GC) traces. -

Phase Separation: Formation of boric acid precipitates can interfere with liquid-liquid extraction.

Critical Storage Protocols

The following parameters are non-negotiable for maintaining reagent stability.

Temperature Zoning

While some general laboratory guidelines suggest refrigeration (2–8°C), long-term stability is maximized at -20°C .

| Parameter | Specification | Rationale |

| Long-Term Storage | -20°C (Freezer) | Minimizes vapor pressure of volatile |

| Active Use | 2–8°C (Refrigerator) | Acceptable for ampoules intended for use within 1-2 weeks. |

| Excursion Limit | < 25°C | Brief exposure during transport is acceptable; prolonged RT storage causes concentration drift. |

Physical Integrity & Light

-

Ampoule Orientation: Store upright. While ampoules are sealed, keeping the liquid away from the tip reduces the risk of stress cracks propagating during handling.

-

Light Protection: Store in the original cardboard carton. While

is not acutely photosensitive, methanol and lipid analytes are. Dark storage prevents secondary photo-oxidation of the matrix if contamination occurs. -

Secondary Containment: Store ampoules inside a sealed, desiccant-containing plastic box or can within the freezer. This protects the labels from moisture damage and adds a barrier against freezer humidity.

Operational Workflow: From Storage to Reaction

The transition from cold storage to active reaction is the highest-risk period for reagent contamination.

The "Warm-Up" Rule (Thermodynamic Necessity)

NEVER open a cold ampoule directly in the lab atmosphere.

-

The Physics: Opening a -20°C ampoule in 20°C/50% RH air causes immediate condensation of atmospheric water vapor into the hygroscopic reagent.

-

The Protocol: Remove the ampoule from the freezer and place it in a desiccator to warm to room temperature (approx. 20-30 mins). This prevents external condensation and ensures the liquid density is standardized for volumetric pipetting.

Visualization of Workflow

The following diagram illustrates the critical path for handling

Caption: Figure 1: Critical handling workflow emphasizing the thermal equilibration step to prevent moisture ingress.

Detailed Handling Methodology

Opening the Ampoule

Glass ampoules provide the best seal but pose a laceration and contamination hazard.

-

PPE: Neoprene or Nitrile gloves (double gloved recommended), safety goggles, and lab coat. Perform strictly in a fume hood.

-

Preparation: Ensure the ampoule is at room temperature. Tap the top gently to ensure all liquid is in the bottom reservoir.

-

Scoring: If the ampoule is not pre-scored (OPC - One Point Cut), use a diamond file to score the neck.

-

Snapping:

-

Wrap the ampoule neck in a clean, lint-free wiper or use a commercial plastic ampoule snapper.

-

Apply pressure away from the score mark (snap away from your body).

-

-

Usage: Insert a glass Pasteur pipette or a positive-displacement pipette tip to withdraw the reagent. Do not invert the open ampoule.

Single-Use Mandate

Do not attempt to reseal and store an opened ampoule. Once the inert gas headspace is broken, atmospheric moisture begins to degrade the reagent immediately.

-

If excess reagent remains: It must be discarded as hazardous waste.

-

Exception: If immediate re-use is required within the same hour, the contents may be transferred to a septum-capped vial purged with dry Nitrogen (

), but this is discouraged for trace analysis.

Troubleshooting & Quality Control

Before committing valuable samples to the reagent, perform these checks.

| Observation | Diagnosis | Action |

| Precipitate / Cloudiness | Hydrolysis has occurred; Boric acid formation. | Discard. Do not filter; concentration is compromised. |

| Yellow Discoloration | Contamination or severe degradation. | Discard. Reagent should be clear and colorless. |

| Low FAME Yields | Reagent likely "wet" or old.[1] | Verify storage log. Replace ampoule. Check sample for water content.[1][3] |

| Extra GC Peaks | Artifacts from incomplete methylation or side reactions. | Ensure heating block temp was 60°C (standard) and not overheated. |

References

-

Sigma-Aldrich. Boron trichloride solution 12% in methanol, for GC derivatization, LiChropur™ Product Information.[1] Retrieved from

-

National Institutes of Health (NIH) - PubChem. Boron Trichloride Compound Summary. Retrieved from

-

Supelco/Sigma-Aldrich. Derivatization of Fatty Acids to FAMEs using BCl3-Methanol. Technical Bulletin. Retrieved from

-

Linde Gas. Safety Data Sheet: Boron Trichloride.[4] Retrieved from

-

Acme Vial. Best Practices for Handling and Storing Solvents in Glass Vials. Retrieved from

Sources

Methodological & Application

Application Note: Protocol for FAME Preparation Using Boron Trichloride-Methanol

Introduction: The Rationale for FAME Derivatization

The analysis of fatty acids is a cornerstone of research in fields ranging from food science and nutrition to biofuel development and clinical diagnostics. However, the direct analysis of free fatty acids (FFAs) by gas chromatography (GC) is often problematic. The highly polar carboxyl groups of FFAs can lead to peak tailing, poor resolution, and adsorption onto the GC column, compromising analytical accuracy. To overcome these challenges, a derivatization step is employed to convert the polar carboxylic acids into nonpolar, more volatile esters.

This conversion, known as esterification, most commonly forms Fatty Acid Methyl Esters (FAMEs). FAMEs exhibit excellent stability and volatility, making them ideal for GC analysis. One of the most effective and widely used reagents for this purpose is a solution of boron trichloride (BCl3) in methanol. BCl3 acts as a potent Lewis acid catalyst, facilitating the rapid and quantitative esterification of free fatty acids and the transesterification of acylglycerols into their corresponding FAMEs.[1][2] Studies have also shown that BCl3-methanol can be less destructive to unsaturated fatty acids compared to its counterpart, boron trifluoride (BF3), making it a preferred reagent for preserving sample integrity.[3][4]

This application note provides a detailed, field-proven protocol for the preparation of FAMEs using 12% BCl3-methanol. It covers the underlying reaction mechanism, critical safety precautions, a step-by-step workflow, and troubleshooting advice to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Reaction Mechanism: Lewis Acid Catalysis

The esterification reaction is a condensation reaction between the carboxyl group of a fatty acid and the hydroxyl group of an alcohol (in this case, methanol). The reaction is reversible and often slow, requiring a catalyst to proceed efficiently. Boron trichloride serves as an excellent Lewis acid catalyst.

The mechanism proceeds as follows:

-

Protonation: The BCl3 catalyst protonates one of the oxygen atoms of the fatty acid's carboxyl group.[2]

-

Nucleophilic Attack: This protonation makes the carboxyl carbon much more electrophilic and susceptible to nucleophilic attack by a methanol molecule.[1][2]

-

Ester Formation & Water Elimination: The intermediate tetrahedral compound then eliminates a molecule of water to form the stable fatty acid methyl ester.[1]

Because water is a byproduct, the reaction is driven to completion by using anhydrous reagents and, if necessary, a water scavenger.[1] The presence of water can hinder the reaction and lead to low yields.[1][2]

Critical Safety Precautions

WARNING: Boron trichloride-methanol is a flammable, toxic, and highly corrosive reagent.[5] It can cause severe burns to the skin, eyes, and respiratory tract.[5][6] Overexposure can lead to serious illness or death.[5] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle BCl3-methanol solutions inside a certified chemical fume hood with proper ventilation to avoid inhaling toxic vapors.[6][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes.[6][8]

-

Respiratory Protection: In case of inadequate ventilation, wear a suitable respirator.[6]

-

-

Handling:

-

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Materials and Reagents

-

Reagents:

-

Boron Trichloride-Methanol Solution, 12% w/w (e.g., from Sigma-Aldrich/Supelco)

-

Hexane, HPLC or GC grade

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Nitrogen Gas, high purity

-

(Optional) 2,2-Dimethoxypropane (as a water scavenger)[1][2]

-

(Optional) Internal Standard (e.g., Nonadecanoic acid, C19:0)

-

-

Equipment:

-

Micro-reaction vessels or screw-cap test tubes with PTFE-lined caps (5-10 mL)

-

Heating block or water bath capable of maintaining 60°C

-

Vortex mixer

-

Pipettes and tips

-

Glass Pasteur pipettes

-

Sample vials for GC autosampler

-

Analytical balance

-

Detailed Experimental Protocol

This protocol is a robust guideline and may be optimized based on the specific sample matrix and fatty acid composition.[1] It is crucial to prepare a reagent blank alongside the samples to identify any potential contamination.[1][2]

Step 1: Sample Preparation

-

Weigh 1–25 mg of the lipid-containing sample (e.g., oil, extracted fat, or tissue homogenate) into a micro-reaction vessel.[2]

-

If the sample is in an aqueous solution, it must first be evaporated to complete dryness under a stream of nitrogen.[1]

-

If desired, dissolve the sample in a small volume of a nonpolar solvent like hexane or toluene. For samples with high triglyceride content, co-solvents can improve reaction efficiency.[9]

Step 2: Derivatization Reaction

-

Add 2 mL of 12% BCl3-methanol solution to the sample vessel.[2]

-

Optional: If water is suspected to be present in the sample, a water scavenger like 2,2-dimethoxypropane can be added at this stage to improve yield.[1]

-

Securely cap the vessel. Ensure the cap has a PTFE liner to prevent contamination and withstand pressure.

-

Heat the vessel at 60°C for 5–10 minutes in a heating block or water bath.[1] Derivatization times may need to be optimized; analyze aliquots at different time points to determine when the reaction reaches completion (i.e., when FAME peak areas no longer increase).

Step 3: FAME Extraction

-

Cool the reaction vessel to room temperature.

-

Add 1 mL of deionized water and 1 mL of hexane to the vessel.[2] The water quenches the reaction and removes the polar catalyst, while the nonpolar hexane serves as the extraction solvent for the FAMEs.

-

Cap the vessel and shake vigorously for 30-60 seconds using a vortex mixer. This step is critical to ensure the complete transfer of the nonpolar FAMEs into the hexane layer.[1]

-

Allow the layers to separate. The upper layer is the organic phase (hexane) containing the FAMEs, and the lower layer is the aqueous/methanol phase.

Step 4: Sample Cleanup and Collection

-

Using a glass Pasteur pipette, carefully transfer the upper hexane layer to a clean vial, being careful not to disturb the lower aqueous layer.

-

Dry the extracted hexane layer by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous Na₂SO₄ directly to the collection vial and swirling.[1][10] This removes any residual water.

-

The resulting clear hexane solution contains the FAMEs and is ready for GC analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen or diluted with more hexane to achieve the desired concentration for injection.

Visualization of the Workflow

The following diagram illustrates the complete protocol for FAME preparation.

Caption: Workflow for FAME preparation using BCl3-Methanol.

Data Summary and Troubleshooting

For successful derivatization, reaction parameters should be carefully controlled. The table below provides a general guideline for different lipid classes.

| Lipid Class | Typical Sample Size | Recommended Time | Temperature | Key Considerations |

| Free Fatty Acids (FFAs) | 1-10 mg | 5 minutes | 60°C | Reaction is typically very fast and efficient. |

| Triglycerides (Oils/Fats) | 10-25 mg | 10-15 minutes | 60°C | Transesterification may require slightly longer heating. Ensure sample is well-dissolved. |

| Bacterial Lipids | 5-20 mg (cell mass) | 10 minutes | 60°C | Effective for both simple and complex lipids like hydroxy fatty acids.[2][11] |

| Phospholipids | 1-10 mg | 10 minutes | 60°C | Saponification may be required prior to esterification for quantitative results. |

Troubleshooting Common Issues:

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low FAME Yield / Incomplete Derivatization | 1. Presence of water in sample or reagents.[1] 2. Insufficient reaction time or temperature. 3. Insufficient reagent. | 1. Ensure sample is completely dry. Use high-quality, anhydrous reagents. Consider adding a water scavenger.[1] 2. Optimize reaction time and/or temperature by running a time-course experiment. 3. Ensure a molar excess of methanol relative to the fatty acids. |

| Extra Peaks in Chromatogram (Artifacts) | 1. Contamination from solvents, glassware, or reagent blank. 2. Side reactions due to overly harsh conditions (e.g., very high temp). | 1. Always run a reagent blank. Use high-purity solvents and clean glassware meticulously. 2. Adhere to recommended temperature (60°C). BCl3 is generally less prone to artifact formation than BF3.[3][4] |

| Poor Peak Shape (Hydroxy FAs) | Residual acid or reagent in the final extract. | A simple base wash of the final hexane extract can remove residual acid and significantly improve the peak shape of hydroxy FAMEs.[11] |

| Loss of Polyunsaturated Fatty Acids (PUFAs) | Oxidation during sample handling or reaction. | Minimize sample exposure to air. Consider flushing reaction vials with nitrogen gas before sealing and heating, especially for highly sensitive samples.[12] |

References

-

Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library.[Link]

-

PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Food and Agriculture Organization of the United Nations.[Link]

-

Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. ResearchGate.[Link]

-

On Methylation of Unsaturated Acids Using Boron Trihalide-Methanol Reagents. PubMed.[Link]

-

omega-hydroxy fatty acids. Chromatography Forum.[Link]

-

Boron Trichloride | BCl3. PubChem, National Institutes of Health.[Link]

-

Methylation of unsaturated acids using boron Trihalide-methanol reagents. ResearchGate.[Link]

-

How can we methylate SCFAs to be FAMEs and check the completing of methylation? ResearchGate.[Link]

-

Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. PMC, National Institutes of Health.[Link]

-

Single derivatization method for routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids. American Society for Microbiology Journals.[Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. On methylation of unsaturated acids using boron trihalide-methanol reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cloudfront.zoro.com [cloudfront.zoro.com]

- 6. Boron trichloride - Safety Data Sheet [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labtorg.kz [labtorg.kz]

- 11. journals.asm.org [journals.asm.org]

- 12. repository.seafdec.org [repository.seafdec.org]

How to derivatize fatty acids with BCl3-methanol 10%

Application Note: High-Fidelity Derivatization of Fatty Acids via 10% BCl₃-Methanol

Part 1: Executive Summary

The Challenge:

Gas Chromatography (GC) analysis of fatty acids requires their conversion into volatile, non-polar derivatives—typically Fatty Acid Methyl Esters (FAMEs).[1][2][3][4] While Boron Trifluoride (

The Solution:

Boron Trichloride (

Scope:

This protocol details the derivatization of lipids (Triglycerides, Phospholipids, and Free Fatty Acids) into FAMEs using 10%

Part 2: Scientific Foundation & Mechanism

Mechanism of Action: Lewis Acid Catalysis

Unlike base-catalyzed methods (e.g., KOH/MeOH) which cannot esterify Free Fatty Acids (FFAs) and only work on ester-bound lipids,

-

Activation: The boron atom in

is electron-deficient (Lewis acid). It coordinates with the carbonyl oxygen of the fatty acid or lipid ester, increasing the electrophilicity of the carbonyl carbon. -

Nucleophilic Attack: Methanol (present in large excess) acts as a nucleophile, attacking the activated carbonyl carbon.

-

Elimination: The tetrahedral intermediate collapses, displacing the leaving group (glycerol backbone or water) and forming the methyl ester.

Key Advantage:

Comparative Analysis of Methylation Reagents

| Feature | BCl₃-Methanol (10%) | BF₃-Methanol (14%) | H₂SO₄-Methanol (1-2%) |

| Reactivity | High (Rapid) | Very High (Rapid) | Moderate (Slow) |

| PUFA Stability | Excellent | Moderate (Artifact risk) | Good |

| CLA Stability | High | Low (Isomerization) | Moderate |

| FFA Conversion | Yes | Yes | Yes |

| Moisture Sensitivity | High (Reacts violently) | Moderate | Low |

| Shelf Life | Limited (Degrades) | Good | Excellent |

Part 3: Experimental Protocol

Reagents & Equipment

-

Derivatization Reagent:

-Methanol, 10-12% w/w (Supelco/Sigma or equivalent). Note: Store at 4°C. Discard if turned yellow/cloudy. -

Internal Standard (ISTD): C17:0 (Heptadecanoic acid) or C19:0 (Nonadecanoic acid) dissolved in Hexane or Toluene (1 mg/mL).

-

Solvent: Hexane or Isooctane (GC Grade).

-

Drying Agent: Anhydrous Sodium Sulfate (

).[4] -

Reaction Vials: 10-15 mL glass tubes with Teflon-lined screw caps (Critical to prevent solvent loss).

-

Heating Block: Capable of maintaining 60°C ± 2°C (or up to 100°C for sphingolipids).

The Self-Validating Workflow

The following diagram illustrates the critical path and decision points to ensure data integrity.

Figure 1: Step-by-step derivatization workflow emphasizing the critical moisture control point.

Step-by-Step Procedure

Step 1: Sample Preparation & Internal Standard (The Quantitation Anchor)

-

Weigh 1–20 mg of lipid extract or oil into a glass tube.

-

Validation Step: Add a precise volume of Internal Standard (e.g., 100 µL of 1 mg/mL C17:0).

-

Why: C17:0 is rare in nature. Its recovery validates the extraction efficiency and corrects for injection variability.

-

Evaporate the solvent completely under a gentle stream of Nitrogen (

). Crucial: Any residual water or alcohol will inhibit the reaction or alter the reagent concentration.

Step 2: Reaction Initiation

-

Add 2.0 mL of 10% BCl₃-Methanol .

-

Flush the headspace with Nitrogen for 5 seconds to remove oxygen (prevents oxidation of PUFAs).

-

Cap tightly with a Teflon-lined cap.

Step 3: Thermal Incubation

-

Heat at 60°C for 10–30 minutes .

-

Control Check: The solution should become homogenous (for oils) or clear.

Step 4: Quenching & Extraction

-

Cool the tube to room temperature.[8]

-

Add 1.0 mL of HPLC-grade Water to quench the catalyst.

-

Add 1.0 mL of Hexane (or Isooctane).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 RPM for 3 minutes to separate phases.

Step 5: Purification

-

Transfer the upper organic layer (Hexane + FAMEs) to a clean vial containing a small scoop of anhydrous

. -

Why: Water damages GC columns (especially polar columns like HP-88 or CP-Sil 88).

-

Transfer the dry solvent to a GC vial for analysis.

Part 4: Quality Control & Troubleshooting

How to Validate the Run

Every batch must include a blank and a Reference Standard (e.g., Supelco 37 Component FAME Mix).

| Observation | Diagnosis | Corrective Action |

| Low ISTD Recovery (<80%) | Incomplete extraction or leak during heating. | Check cap tightness; re-extract aqueous layer. |

| Extra Peaks near Solvent | Reagent degradation or plastic contamination. | Use only glass/Teflon; check BCl₃ expiration. |

| Loss of PUFAs (e.g., EPA/DHA) | Oxidation or Overheating. | Ensure N₂ flush; reduce temp to 60°C. |

| Split Peaks | Column overload or moisture. | Dilute sample; change Na₂SO₄ trap. |

Safety (MSDS Highlights)

-

BCl₃ is toxic and corrosive. It reacts violently with water to form Hydrochloric Acid (HCl) and Boric Acid.

-

Always perform the addition of reagents and the quenching step in a fume hood.

Part 5: References

-

Morrison, W. R., & Smith, L. M. (1964). Preparation of fatty acid methyl esters and dimethylacetals from lipids with boron fluoride–methanol.[6][9][10][11] Journal of Lipid Research, 5(4), 600-608.[11] Link

-

Note: The foundational text establishing Boron-halide methanolysis methods.[12]

-

-

Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The Oily Press / Lipid Library. Link

-

Authoritative source on BCl3 vs BF3 selectivity and artifact avoidance.

-

-

Sigma-Aldrich (Supelco). Derivatization of Fatty Acids to FAMEs (Application Note). Link

-

Provides commercial specifications for BCl3 reaction times.

-

-

AOCS Official Method Ce 2-66. Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society. Link

-

The industry standard for regulatory compliance.

-

Sources

- 1. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aafco.org [aafco.org]

- 3. aafco.org [aafco.org]

- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 5. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morrison, W.R. and Smith, L.M. (1964) Preparation of Fatty Acid Methyl Esters and Dimethylacetals from Lipids with Boron Fluoride-Methanol. Journal of Lipid Research, 5, 600-608. - References - Scientific Research Publishing [scirp.org]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. ars.usda.gov [ars.usda.gov]

- 9. PREPARATION OF FATTY ACID METHYL ESTERS AND DIMETHYLACETALS FROM LIPIDS WITH BORON FLUORIDE--METHANOL. – ScienceOpen [scienceopen.com]

- 10. Morrison, W.R. and Smith, L.M. (1964) Preparation of Fatty Acid Methyl Esters and Dimethylacetals from Lipids with Boron Fluoride—Methanol. Journal of Lipid Research, 5, 600-608. - References - Scientific Research Publishing [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. aocs.org [aocs.org]

Application Notes & Protocols for the Rapid Preparation of Fatty Acid Methyl Esters Using Boron Trichloride-Methanol

A Foreword on Precision and Efficiency in Fatty Acid Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification and profiling of fatty acids are paramount. Fatty Acid Methyl Esters (FAMEs) analysis is a cornerstone technique in fields ranging from metabolic research and clinical diagnostics to biofuel development and food science. The conversion of fatty acids into their corresponding methyl esters is a critical derivatization step that enhances volatility and reduces polarity, rendering them amenable to analysis by gas chromatography (GC).[1]

Among the various esterification methods, the use of boron trichloride (BCl₃) in methanol offers a rapid, efficient, and clean reaction, yielding FAMEs suitable for high-sensitivity GC analysis.[2][3] This application note provides a comprehensive guide to the principles, protocols, and practical considerations for the rapid preparation of FAMEs using BCl₃-methanol, designed to ensure both scientific rigor and validated outcomes in your laboratory.

The BCl₃-Methanol Advantage: A Mechanistic Perspective

Boron trichloride in methanol is a powerful acid-catalyzed esterification and transesterification reagent.[2][3] Its efficacy stems from the role of BCl₃ as a potent Lewis acid.

Mechanism of Action

The esterification process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acidic environment created by BCl₃ in methanol. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the fatty acid methyl ester.[4][5]

The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester product.[2] Using anhydrous reagents and, if necessary, a water scavenger can significantly improve the yield of FAMEs.[2][3]

Diagram of the BCl₃-Catalyzed Esterification Mechanism

Caption: BCl₃ acts as a Lewis acid to activate the carboxylic acid for esterification.

A significant advantage of BCl₃-methanol over the more commonly used boron trifluoride (BF₃)-methanol is the reduced formation of artifacts, particularly with unsaturated fatty acids.[6][7] Studies have shown that BCl₃-methanol produces esters that are "apparently free from contaminants" and results in less loss of unsaturated fatty acids compared to BF₃-methanol.[6][7]

Safety First: Handling Boron Trichloride with Confidence

Boron trichloride is a toxic and corrosive gas that reacts violently with water. The commercially available 12% w/w solution in methanol is easier to handle, but stringent safety protocols are non-negotiable.

Mandatory Safety Precautions:

-

Ventilation: Always handle BCl₃-methanol solutions in a certified chemical fume hood with a face velocity between 80-125 feet per minute.

-

Personal Protective Equipment (PPE):

-

Eye Protection: ANSI-approved safety glasses or chemical splash goggles are required. A face shield is recommended.

-

Hand Protection: Wear chemical-resistant gloves; double-gloving with nitrile gloves is a good practice.

-

Body Protection: A flame-resistant laboratory coat, full-length pants, and closed-toe shoes are mandatory.

-

-

Incompatible Materials: Keep BCl₃-methanol away from water, strong oxidizing agents, and bases.

-

Storage: Store the reagent in a cool, dry, and well-ventilated area, away from incompatible substances. The container must be tightly sealed.

-

Spill and Emergency Procedures: In case of a spill, evacuate the area and neutralize with a suitable agent like dry lime or soda ash. Ensure safety showers and eyewash stations are readily accessible.

Experimental Protocol: A Step-by-Step Guide to FAME Preparation

This protocol is a robust starting point and can be adapted for various sample matrices.

Materials and Reagents

-

Sample: 1-25 mg of lipid extract, oil, or fatty acid sample.

-

Reagent: 12% w/w Boron Trichloride in Methanol (anhydrous).

-

Solvents: Hexane (or heptane), anhydrous (if dissolving the sample prior to reaction).

-

Quenching Solution: Deionized water.

-

Drying Agent: Anhydrous sodium sulfate.

-

Internal Standard (Optional but Recommended): A fatty acid not expected to be in the sample (e.g., heptadecanoic acid, C17:0).

-

Glassware: 5-10 mL reaction vials with PTFE-lined screw caps.

-

Equipment: Heating block or water bath, vortex mixer, centrifuge, pipettes.

Derivatization Workflow

Experimental Workflow for FAME Preparation

Caption: A streamlined workflow for the rapid preparation of FAMEs.

Detailed Steps:

-

Sample Preparation: Accurately weigh 1-25 mg of your sample into a reaction vial. If the sample is not a liquid, it can be dissolved in a small amount of an anhydrous nonpolar solvent like hexane or toluene. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen before proceeding.[2]

-

Reagent Addition: In a chemical fume hood, add 2 mL of 12% BCl₃-methanol reagent to the vial.[3] If your sample or solvent may contain residual water, the addition of a water scavenger like 2,2-dimethoxypropane at this stage can improve yields.[2][3]

-

Reaction Incubation: Tightly cap the vial and heat it at 60°C for 5-10 minutes in a heating block or water bath.[3] The optimal time may vary depending on the specific fatty acids in your sample.

-

Cooling: After incubation, remove the vial and allow it to cool to room temperature.

-

Quenching and Extraction: Once cooled, add 1 mL of deionized water and 1 mL of hexane to the vial. The water quenches the reaction, and the hexane serves as the extraction solvent for the nonpolar FAMEs.[3]

-

Mixing: Tightly cap the vial and vortex vigorously for at least 30 seconds to ensure the FAMEs are thoroughly extracted into the hexane layer.[2]

-

Phase Separation: Allow the layers to separate. If an emulsion forms, a brief centrifugation at low speed can facilitate separation.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

-

Drying: To remove any residual water, pass the hexane extract through a small column of anhydrous sodium sulfate or add the drying agent directly to the collection vial.

-

Analysis: The sample is now ready for injection into the GC.

Analysis of FAMEs by Gas Chromatography (GC)

GC with a flame ionization detector (GC-FID) is the most common technique for the analysis of FAMEs. The choice of the GC column is critical for achieving optimal separation.

-

For general FAME profiling: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is typically used.

-

For separating cis and trans isomers: A highly polar biscyanopropyl phase is recommended.

Table 1: Typical GC-FID Parameters for FAME Analysis

| Parameter | Setting |

| Column | Polar capillary column (e.g., DB-FastFAME, Omegawax) |

| 30 m x 0.25 mm ID, 0.25 µm film thickness | |

| Oven Program | Initial: 100°C, hold for 2 min |

| Ramp: 10°C/min to 240°C, hold for 10 min | |

| Injector | Split/Splitless, 250°C |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.2 mL/min) |

| Detector | FID, 260°C |

| Injection Volume | 1 µL |

Note: These parameters are a starting point and should be optimized for your specific application and instrument.[8]

Troubleshooting and Ensuring Self-Validating Protocols

A robust protocol anticipates and addresses potential issues.

| Problem | Potential Cause(s) | Solution(s) |

| Low or no FAME peaks | Incomplete reaction due to water contamination. | Ensure all reagents and solvents are anhydrous. Use a water scavenger if necessary.[2][3] |

| Insufficient reaction time or temperature. | Optimize incubation time and temperature. Analyze aliquots at different time points to determine reaction completion.[3] | |

| Insufficient reagent. | Ensure a molar excess of methanol relative to the fatty acids. | |

| Broad or tailing peaks | Active sites in the GC system (inlet, column). | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |

| Co-elution of FAMEs with other components. | Optimize the GC oven temperature program. | |

| Artifact peaks | Degradation of polyunsaturated fatty acids. | Minimize reaction time and temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if highly unsaturated fatty acids are present. |

| Contamination from reagents or glassware. | Run a reagent blank to identify any background peaks. Ensure all glassware is scrupulously clean. |